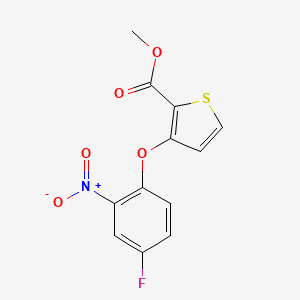
Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate: is an organic compound with the molecular formula C12H8FNO5S and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carboxylate ester group and a phenoxy group bearing a fluoro and nitro substituent. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate typically involves the following steps:
Nitration of 4-fluorophenol: 4-fluorophenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitrophenol.
Formation of Phenoxy Intermediate: The 4-fluoro-2-nitrophenol is then reacted with 3-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 3-(4-amino-2-nitrophenoxy)thiophene-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid and methanol.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate is primarily determined by its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors.
Fluoro Group: Influences the compound’s lipophilicity and binding affinity to molecular targets.
Thiophene Ring: Contributes to the compound’s overall stability and reactivity.
The compound’s effects are mediated through interactions with specific molecular targets, leading to alterations in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate: Similar structure but with a chloro substituent instead of a fluoro group.
Methyl 3-(4-bromo-2-nitrophenoxy)thiophene-2-carboxylate: Contains a bromo substituent, leading to different reactivity and properties.
Methyl 3-(4-methyl-2-nitrophenoxy)thiophene-2-carboxylate: Features a methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBWKRWWGCCGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
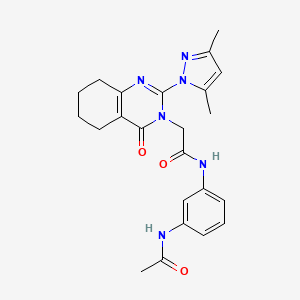
![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)
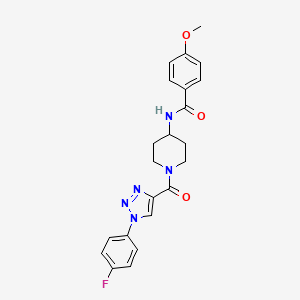
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967541.png)

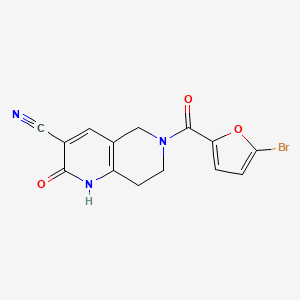
![(E)-4-(Dimethylamino)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-enamide](/img/structure/B2967544.png)
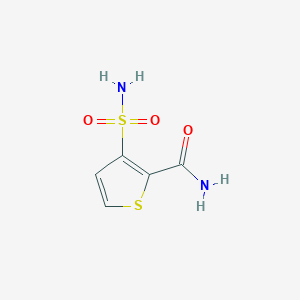
![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2967547.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)


